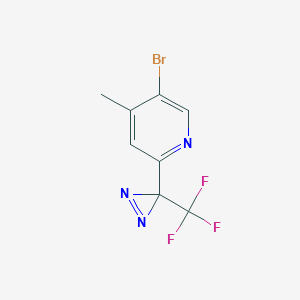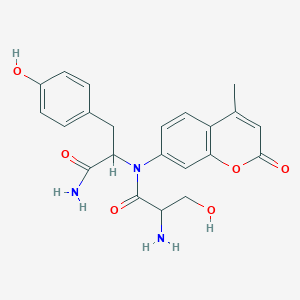
(2S)-2,3,3-トリデゥテリオ-3-デゥテリオオキシ-2-(トリデゥテリオアザニウムイル)プロパノエート
説明
L-serine-d7 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 112.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-serine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-serine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経疾患研究
L-セリン-d7は、中枢神経系におけるタンパク質合成、細胞増殖、スフィンゴ脂質形成における役割から、神経疾患の研究に使用されています . 特にアルツハイマー病、パーキンソン病、多発性硬化症の研究において、神経分化と生存に重要な分子の前駆体として関連しています .
神経伝達物質合成
この化合物は、神経伝達物質の合成に不可欠です。 脳内で、L-セリンはD-セリンに変換され、NMDA受容体に作用し、長期増強とシナプス可塑性において重要な役割を果たします . したがって、L-セリン-d7は、これらのプロセスを追跡および定量化する安定同位体標識標準として役立ちます。
代謝経路解析
L-セリン-d7は、グリア細胞、特にアストロサイトにおける代謝経路を理解するために使用されます。アストロサイトでは、L-セリンはD-セリンに変換されます。 これは、哺乳類の脳におけるリン酸化経路をマッピングするのに役立ち、L-セリンのメカニズム的な生成とそのグリア細胞と神経細胞への影響に関する洞察を提供します .
薬物開発と治療の可能性
この化合物は、神経保護作用と抗炎症作用を持つため、薬物開発の候補となっています。 L-セリン-d7は、質量分析における内部標準として使用でき、製剤中のL-セリンレベルを正確に定量化することができます .
臨床試験と安全性評価
L-セリンの治療効果を調査する臨床試験では、L-セリン-d7を対照として使用して、L-セリンの安全性を裏付けることができます。 L-セリン-d7は、てんかん、統合失調症、精神病、アルツハイマー病などの他の神経疾患に加えて、これらの状態の治療に使用されています .
細胞培養と発生生物学
L-セリンは、グリシンとD-セリンの前駆体であり、どちらも細胞培養と発生生物学的研究にとって重要です。 L-セリン-d7は、細胞や組織への組み込みを追跡するために使用できる、安定同位体標識されたバージョンのL-セリンを提供し、細胞増殖と発生の研究を支援します .
作用機序
- Its primary targets include lysosomal cathepsins B and L . These enzymes play crucial roles in protein degradation and clearance.
- Activation of autophagic-lysosomal proteolysis contributes to the neuroprotective effect of L-serine .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
L-serine-d7 participates in numerous biochemical reactions, serving as a precursor for several essential biomolecules. It is involved in the synthesis of proteins, phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . The enzymes that interact with L-serine-d7 include phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . Additionally, L-serine-d7 interacts with serine racemase, which converts it to D-serine, a co-agonist of NMDA receptors .
Cellular Effects
L-serine-d7 influences various cellular processes, including cell proliferation, differentiation, and function. It plays a vital role in maintaining steady-state levels of D-serine in the brain, which is crucial for neurotransmission . L-serine-d7 also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes, and sphingolipids, which are essential for cell signaling and membrane structure .
Molecular Mechanism
At the molecular level, L-serine-d7 exerts its effects through various binding interactions with biomolecules. It serves as a substrate for enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, facilitating the synthesis of L-serine-d7 from 3-phosphoglycerate . Additionally, L-serine-d7 can be converted to D-serine by serine racemase, which then acts as a co-agonist of NMDA receptors, influencing synaptic transmission and plasticity . The deuterium labeling in L-serine-d7 allows for precise tracking of these interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-serine-d7 can change over time due to its stability and degradation. Studies have shown that L-serine-d7 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that L-serine-d7 can influence cellular processes over extended periods, highlighting its potential for long-term research applications .
Dosage Effects in Animal Models
The effects of L-serine-d7 in animal models can vary with different dosages. Studies have shown that low to moderate doses of L-serine-d7 can positively influence cellular function and metabolism, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical and cellular outcomes without causing harm .
Metabolic Pathways
L-serine-d7 is involved in several metabolic pathways, including the phosphorylated pathway, where it is synthesized from 3-phosphoglycerate . It also participates in the synthesis of glycine and D-serine, which are important for neurotransmission . The enzymes phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase play key roles in these pathways, facilitating the conversion of intermediates to L-serine-d7 . Additionally, L-serine-d7 can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
L-serine-d7 is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in different cellular compartments . The distribution of L-serine-d7 within tissues can vary depending on the experimental conditions and the presence of other biomolecules that interact with it .
Subcellular Localization
The subcellular localization of L-serine-d7 can influence its activity and function. It is primarily found in the cytosol, where it participates in the phosphorylated pathway and other metabolic processes . Additionally, L-serine-d7 can be localized to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that L-serine-d7 is available where it is needed for various biochemical reactions and cellular functions .
特性
IUPAC Name |
(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-DTZHYFPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)











![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
